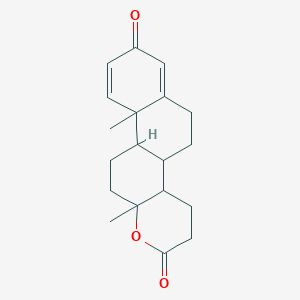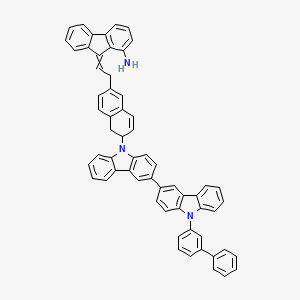
Formvar(R)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formvar® is a thermoplastic resin that belongs to the family of polyvinyl formals. It is synthesized from polyvinyl alcohol and formaldehyde, often copolymerized with polyvinyl acetate. Formvar® is known for its excellent electrical insulation properties, flexibility, and resistance to abrasion and water. It is widely used in various applications, including coatings, adhesives, and molding materials .
准备方法
Synthetic Routes and Reaction Conditions
Formvar® is synthesized through the reaction of polyvinyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction typically occurs in an aqueous medium, where polyvinyl alcohol is dissolved, and formaldehyde is added gradually. The mixture is then heated to promote the formation of polyvinyl formal. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired molecular weight and properties of the final product .
Industrial Production Methods
In industrial settings, the production of Formvar® involves large-scale reactors where the reaction between polyvinyl alcohol and formaldehyde is carried out under controlled conditions. The resulting polyvinyl formal is then precipitated, washed, and dried to obtain the final resin. The resin can be further processed into various forms, such as films, coatings, and adhesives .
化学反应分析
Types of Reactions
Formvar® undergoes several types of chemical reactions, including:
Oxidation: Formvar® can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, although they are less common.
Substitution: Formvar® can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride can be used, often in an aqueous or alcoholic medium.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups onto the polymer chain .
科学研究应用
Formvar® has a wide range of scientific research applications, including:
作用机制
Formvar® exerts its effects primarily through its physical and chemical properties. Its high softening point and strong electrical insulation properties make it an ideal material for various applications. The polymer’s flexibility and resistance to abrasion and water contribute to its durability and effectiveness in different environments. The molecular targets and pathways involved in its action are related to its interaction with other materials and its ability to form stable films and coatings .
相似化合物的比较
Formvar® can be compared with other similar compounds, such as:
Polyvinyl acetate: While both are derived from polyvinyl alcohol, polyvinyl acetate is more commonly used as an adhesive and has different mechanical properties.
Polyvinyl butyral: Similar to Formvar®, polyvinyl butyral is used in applications requiring flexibility and adhesion, such as laminated safety glass.
Polyvinyl chloride: Known for its rigidity and durability, polyvinyl chloride is used in construction and piping applications.
Formvar® stands out due to its unique combination of flexibility, electrical insulation properties, and resistance to abrasion and water, making it suitable for a wide range of specialized applications .
属性
CAS 编号 |
63148-64-1 |
|---|---|
分子式 |
C61H43N3 |
分子量 |
818.0 g/mol |
IUPAC 名称 |
9-[2-[6-[3-[9-(3-phenylphenyl)carbazol-3-yl]carbazol-9-yl]-5,6-dihydronaphthalen-2-yl]ethylidene]fluoren-1-amine |
InChI |
InChI=1S/C61H43N3/c62-56-21-11-20-52-48-16-4-5-17-49(48)53(61(52)56)31-25-39-24-26-43-36-47(30-27-42(43)34-39)64-58-23-9-7-19-51(58)55-38-45(29-33-60(55)64)44-28-32-59-54(37-44)50-18-6-8-22-57(50)63(59)46-15-10-14-41(35-46)40-12-2-1-3-13-40/h1-24,26-35,37-38,47H,25,36,62H2 |
InChI 键 |
HGJQHSCCODDZCZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(C=CC2=C1C=CC(=C2)CC=C3C4=CC=CC=C4C5=C3C(=CC=C5)N)N6C7=C(C=C(C=C7)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC(=C1)C1=CC=CC=C1)C1=CC=CC=C16 |
相关CAS编号 |
63148-64-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[2-(3,5-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13386687.png)
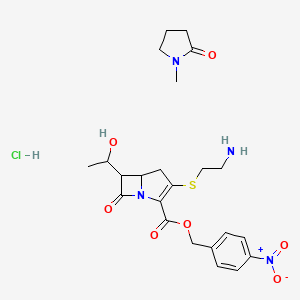
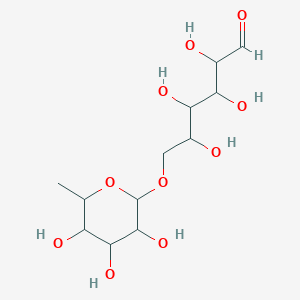
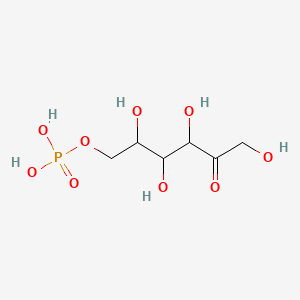
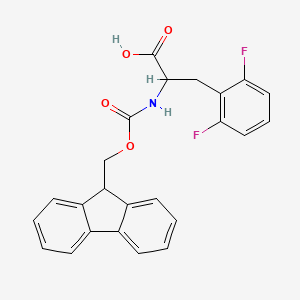
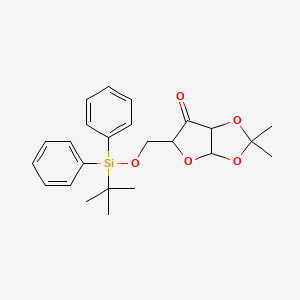
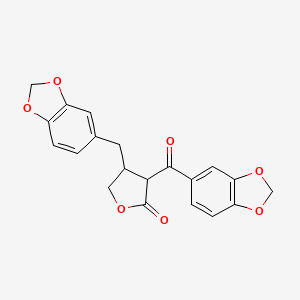



![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13386744.png)
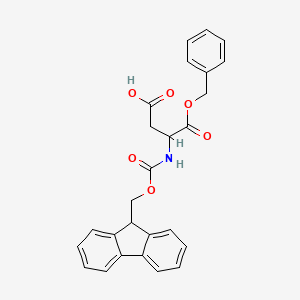
![4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid](/img/structure/B13386765.png)
